molecular formula C30H32N2O8S3 B15037092 dimethyl 2-[1-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-[1-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B15037092
M. Wt: 644.8 g/mol
InChI Key: ZUTQPMBLKAMTSD-UHFFFAOYSA-N
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Description

Dimethyl 2-[1-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[1-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the isoindole and quinoline derivatives, followed by their functionalization and coupling reactions. Common reagents used in these steps include acylating agents, thionating agents, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[1-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of dimethyl 2-[1-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acet

Properties

Molecular Formula

C30H32N2O8S3

Molecular Weight

644.8 g/mol

IUPAC Name

dimethyl 2-[1-[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)acetyl]-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C30H32N2O8S3/c1-6-40-15-11-12-19-18(13-15)21(29-42-22(27(36)38-4)23(43-29)28(37)39-5)24(41)30(2,3)32(19)20(33)14-31-25(34)16-9-7-8-10-17(16)26(31)35/h11-13,16-17H,6-10,14H2,1-5H3

InChI Key

ZUTQPMBLKAMTSD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CN4C(=O)C5CCCCC5C4=O

Origin of Product

United States

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